5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This specific compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 244.08 g/mol.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties, synthesis methods, and applications in research.
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is classified as an organic compound with potential pharmaceutical applications. It falls under the broader category of heterocyclic compounds due to the presence of the oxadiazole ring.
The synthesis of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent) can vary based on laboratory protocols and desired yields .
The molecular structure of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine features:
CC1=CC=C(C=C1Br)N2C(=NOC=N2)N
This structure indicates potential reactivity sites that may contribute to its biological activity .
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties .
The mechanism of action for 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is not fully elucidated but may involve:
Properties such as logP (partition coefficient) and polar surface area are important for predicting bioavailability and permeability .
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific uses:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0